2-(Piperazin-1-yl)pentan-1-ol dihydrochloride
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Overview
Description
2-(Piperazin-1-yl)pentan-1-ol dihydrochloride is a chemical compound consisting of a five-carbon chain with a primary alcohol group and a piperazine moiety. It is a powder with a molecular weight of 245.19 g/mol .
Molecular Structure Analysis
The InChI code for 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride is1S/C9H20N2O.2ClH/c1-2-3-9(8-12)11-6-4-10-5-7-11;;/h9-10,12H,2-8H2,1H3;2*1H
. This indicates the presence of a five-carbon chain with a primary alcohol group and a piperazine moiety. Physical And Chemical Properties Analysis
2-(Piperazin-1-yl)pentan-1-ol dihydrochloride is a powder that is stored at room temperature . Its molecular weight is 245.19 g/mol .Scientific Research Applications
Anti-Cancer Activity
- Heterocyclic Compounds Derived from Piperazine : A study synthesized a heterocyclic compound using 4-(4-(4-aminophenyl)piperazin-1-yl)phenol, showing in vitro anticancer activities against human bone cancer cell lines (Lv et al., 2019).
Crystal Structure and Chemical Analysis
- Opipramol Dihydrochloride : Research on the dihydrochloride of a piperazine derivative, focusing on its crystal structure and hydrogen bonding, providing insights into its physical properties (Betz et al., 2011).
- Terazosin Impurity Analysis : Analysis of an impurity in terazosin revealed a piperazine derivative, highlighting the importance of thorough chemical analysis in pharmaceuticals (Brandes et al., 2020).
Synthesis and Pharmacological Evaluation
- Novel Piperazine Derivatives : A study synthesized novel derivatives of piperazine, evaluating their antidepressant and antianxiety activities (Kumar et al., 2017).
- DFT, HSA Binding, and Docking Studies : Research focused on synthesizing and characterizing new piperazine derivatives, conducting Density Functional Theory (DFT) and molecular docking studies for biological activity evaluation (Murugesan et al., 2021).
Anti-Malarial Agents
- Piperazine Derivatives as Anti-Malarial Agents : A study reported the crystal structures of piperazine derivatives with potential anti-malarial activity (Cunico et al., 2009).
Antioxidant and Cytotoxic Agents
- Piperazine-Berberines Synthesis : Synthesis of piperazine-berberines was studied for their potential as antioxidant and cytotoxic agents against cancer cell lines (Mistry et al., 2016).
Antibacterial and Biofilm Inhibitors
- Novel Piperazine Hybrids : Research on novel piperazine hybrids showed significant antibacterial efficacy and biofilm inhibition activities (Mekky & Sanad, 2020).
Platelet Aggregation Inhibitors
- P2Y12 Antagonists : A study described the discovery of a piperazinyl glutamate pyridine as a potent inhibitor of platelet aggregation (Parlow et al., 2010).
Safety and Hazards
properties
IUPAC Name |
2-piperazin-1-ylpentan-1-ol;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-2-3-9(8-12)11-6-4-10-5-7-11;;/h9-10,12H,2-8H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRFIACPMBQBMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)N1CCNCC1.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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